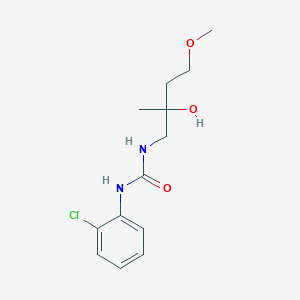
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, also known as CHMU, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. Its unique structure and mechanism of action make it an interesting subject for scientific research. In
Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
Research on substituted ureas, such as monolinuron and linuron, in environmental contexts suggests potential for studying the photodegradation and hydrolysis behaviors of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea in water. These studies can provide insights into its environmental stability and degradation pathways, which are critical for assessing its environmental impact (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of similar organic compounds in acidic solutions indicate that 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea might also serve as an effective corrosion inhibitor for metals. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates (Bahrami & Hosseini, 2012).
Anticancer Potential
The structural similarity to 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxic effects against human adenocarcinoma cells, suggests that 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea may have potential applications in anticancer research. These compounds could serve as leads for the development of new anticancer agents (Gaudreault et al., 1988).
Antimicrobial Applications
The development of novel urea derivatives has shown significant antimicrobial properties, indicating that 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea could be explored for its antimicrobial efficacy. These compounds could contribute to the development of new antimicrobial agents for treating various bacterial infections (Rani et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPQMXTMFBXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)

![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)

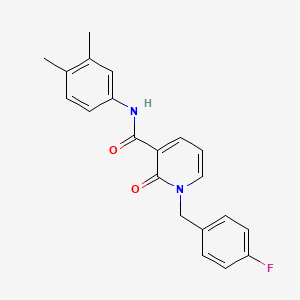
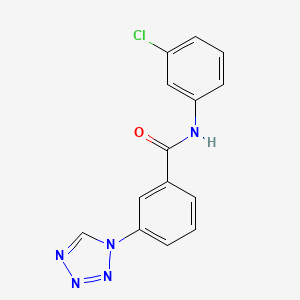
![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)
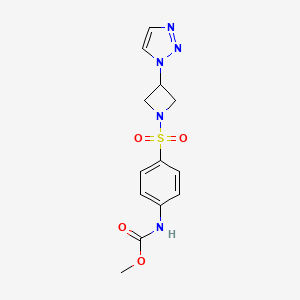
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)
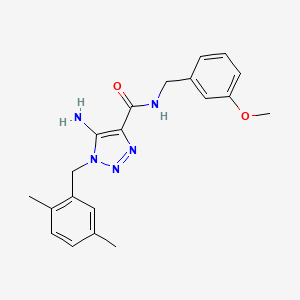

![2-({4-[(Diisobutylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2836987.png)
![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)